molecular formula C10H14ClNO3 B2777681 Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride CAS No. 186801-05-8

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride

Cat. No.: B2777681
CAS No.: 186801-05-8
M. Wt: 231.68
InChI Key: VUEACPSVBZTUCV-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative with a 4-methoxy-substituted phenyl group. It is widely used as a building block in medicinal chemistry, particularly in multicomponent reactions (e.g., Ugi reactions) for synthesizing heterocyclic compounds like benzodiazepines and oxazoloquinolines . Its molecular formula is C₁₀H₁₄ClNO₃, with a molecular weight of 239.68 g/mol, and it is commercially available at ≥95% purity . The (2R)-stereochemistry is critical for enantioselective synthesis, ensuring compatibility with chiral drug intermediates .

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEACPSVBZTUCV-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and glycine methyl ester.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium methoxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride has been studied for its potential role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting mGluR2 can have therapeutic effects on conditions such as schizophrenia and anxiety disorders. For instance, studies have shown that mGluR2 negative allosteric modulators can reduce glutamate-induced calcium mobilization in neuronal cells, suggesting a mechanism for neuroprotection and symptom alleviation in psychiatric conditions .

1.2 Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of the glutamatergic system. In animal models, administration of this compound has been associated with increased serotonin levels, which are crucial for mood regulation . This positions the compound as a candidate for further investigation in the development of novel antidepressants.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of 4-methoxyphenylacetic acid with appropriate amine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses. Studies involving various cell lines have shown no significant adverse effects at concentrations typically used in pharmacological research .

Table 1: Summary of Pharmacological Effects

Application Effect Reference
NeuropharmacologyModulation of mGluR2
Antidepressant ActivityIncreased serotonin levels
CytotoxicityMinimal at therapeutic doses

Table 2: Synthesis Overview

Step Reagents Yield (%)
Initial Reaction4-Methoxyphenylacetic acid + Amine85
PurificationRecrystallization90

Case Study 1: mGluR Modulation in Schizophrenia

A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral improvements associated with schizophrenia-like symptoms. The study highlighted its potential as a therapeutic agent targeting mGluR pathways .

Case Study 2: Antidepressant Effects

In a randomized trial involving depression models, subjects treated with the compound exhibited reduced depressive behaviors compared to controls, supporting its role in enhancing serotonergic transmission .

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The primary structural variations among analogs involve substituent type (e.g., halogen, hydroxyl, methoxy) and position (para, meta, ortho). These modifications influence physicochemical properties, reactivity, and applications.

Table 1: Key Structural Analogs and Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate HCl -OCH₃ (para) C₁₀H₁₄ClNO₃ 239.68 ≥95% Ugi reactions, benzodiazepine synthesis
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl -F (para) C₉H₁₁ClFNO₂ 219.64 ≥98% Chiral intermediates, API synthesis
Methyl 2-amino-2-(4-chlorophenyl)acetate HCl -Cl (para) C₉H₁₁Cl₂NO₂ 236.10 ≥95% Thiobenzodiazepine synthesis
Methyl 2-amino-2-(4-bromophenyl)acetate HCl -Br (para) C₉H₁₁ClBrNO₂ 280.56 98% High-throughput phasing in crystallography
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate HCl -OH (para) C₉H₁₂ClNO₃ 217.65 >95% Peptide mimetics, enzyme inhibitors
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl -OCH₃ (meta) C₁₀H₁₄ClNO₃ 239.68 95% Experimental medicinal chemistry

Physicochemical and Reactivity Comparisons

  • Electron Effects: The 4-methoxy group in the target compound is electron-donating, enhancing the nucleophilicity of the α-amino group, which accelerates cyclization in Ugi reactions . Halogen substituents (e.g., -F, -Cl, -Br) are electron-withdrawing, reducing reactivity but improving metabolic stability in drug candidates . The 4-hydroxyphenyl analog exhibits higher polarity due to the -OH group, impacting solubility (e.g., 25 mg/mL in methanol vs. 50 mg/mL for the methoxy analog) .
  • Steric Effects :

    • Ortho-substituted analogs (e.g., 2-chlorophenyl) show steric hindrance, reducing reaction yields in multicomponent syntheses compared to para-substituted derivatives .

Commercial Availability and Cost

  • Pricing :

    • The target compound (4-methoxy) is priced at €178/250 mg , while the 4-fluoro analog costs €259/250 mg due to higher demand in API production .
    • The 4-bromo derivative is the most expensive (€374/250 mg ), reflecting its niche use in crystallography .

Biological Activity

Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, also known as methyl amino(2-methoxyphenyl)acetate hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C10H14ClNO3
  • Melting Point : 183-186°C
  • CAS Number : 390815-44-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound exhibits:

  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infection control.
  • Antiviral Potential : Preliminary studies suggest that the compound could have antiviral effects, particularly against viral targets such as SARS-CoV-2, although detailed mechanisms remain to be elucidated .

Antimicrobial Activity

A study conducted on various derivatives of methoxyphenyl compounds found that this compound exhibited notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Antiviral Activity

Recent investigations into the antiviral properties of compounds similar to this compound revealed promising results against SARS-CoV-2. In silico docking studies indicated that the compound could bind effectively to the Nsp13 helicase enzyme, which is crucial for viral replication. This binding could inhibit the enzyme's activity, thereby reducing viral load in infected cells .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntiviral Potential
Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate HClYesYes
Methyl 2-amino-2-(4-hydroxyphenyl)acetate HClModerateLimited
Methyl 3-(4-methoxyphenyl)glycidic acid methyl esterYesEmerging

Q & A

Q. What are the key synthetic routes for preparing Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride?

The synthesis typically involves three stages:

  • Condensation : Reacting 4-methoxybenzaldehyde with methyl glycinate under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–5°C) to form the racemic amino ester intermediate .
  • Resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution (e.g., using lipases) to isolate the (R)-enantiomer .
  • Salt Formation : Treating the free base with HCl in a solvent like ethyl acetate to yield the hydrochloride salt . Purity is confirmed by HPLC (>98%) and chiral column analysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm) and chiral center configuration .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.1) .

Q. What are the primary biological targets or activities reported for this compound?

Structural analogs (e.g., 4-fluorophenyl derivatives) show activity as enzyme inhibitors (e.g., D-amino acid oxidase) or receptor modulators (e.g., NMDA receptors) . Biological assays often involve:

  • In vitro enzyme inhibition (IC₅₀ values measured via fluorometric assays).
  • Cell-based models for neuropharmacological activity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., Ru-BINAP complexes) in reductive amination improves ee >99% .
  • Kinetic Resolution : Enzymatic methods (e.g., immobilized CAL-B lipase) selectively hydrolyze the (S)-enantiomer .
  • Process Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks ee at each step .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Enantiomeric impurities : Even 2% (S)-enantiomer can alter receptor binding .
  • Solubility differences : Use standardized DMSO/water mixtures (e.g., 10% DMSO in PBS) for assays .
  • Structural analogs : Compare activity with methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS 42718-18-3) to isolate substituent effects .

Q. How does the 4-methoxyphenyl group influence reactivity and stability?

  • Electron-Donating Effects : The methoxy group enhances electrophilic substitution resistance but increases susceptibility to oxidative degradation (e.g., via H₂O₂) .
  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) shows <5% decomposition when stored under inert gas .

Methodological Considerations

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to NMDA receptors (PDB ID: 7EUO) .
  • QM/MM Simulations : Assess stereoelectronic effects of the methoxy group on binding affinity .

Q. How do structural analogs compare in terms of activity and synthesis complexity?

Analog Substituent Synthetic Complexity Reported IC₅₀ (μM)
4-Fluorophenyl derivative -FModerate12.3 ± 1.2
2,5-Dimethylphenyl derivative -CH₃ (ortho/para)High8.9 ± 0.8
4-Hydroxyphenyl derivative -OHHigh (requires protection)25.6 ± 3.1

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